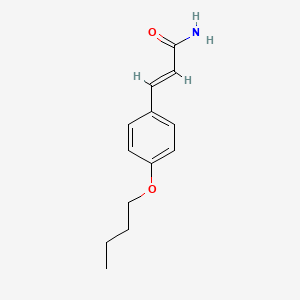
3-(4-Butoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butoxyphenyl)acrylamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acrylamide, where the amide group is attached to a 4-butoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)acrylamide typically involves the reaction of 4-butoxyaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Butoxyaniline+Acryloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Butoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 3-(4-Butoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Butoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(4-Butoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-Butoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide: A similar compound with additional methoxy groups on the phenyl ring.
3-(4-Methoxyphenyl)acrylamide: A derivative with a methoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)acrylamide is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(E)-3-(4-butoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H2,14,15)/b9-6+ |
InChI 键 |
PYCIRALVOSXMNQ-RMKNXTFCSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
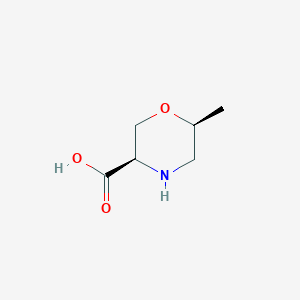
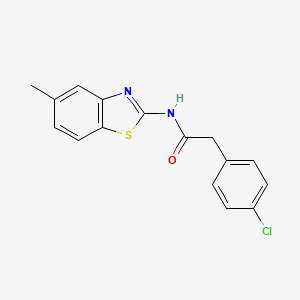

![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)

![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
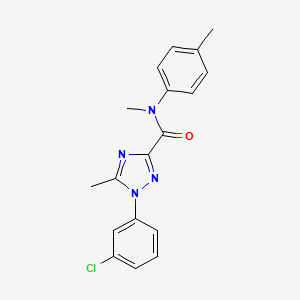

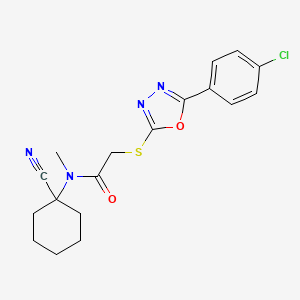
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
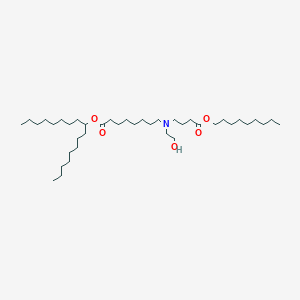
![(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol](/img/structure/B13365045.png)
